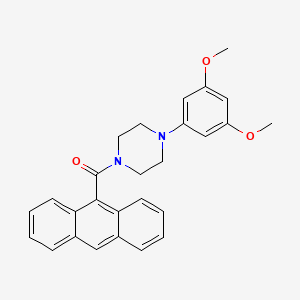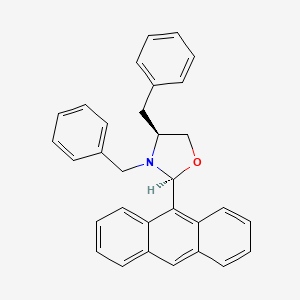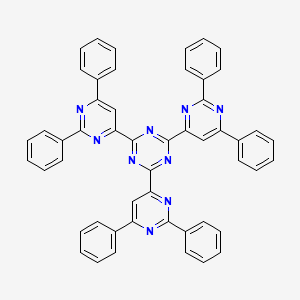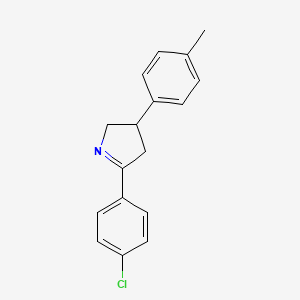![molecular formula C19H18N2O3S B12608352 N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-32-5](/img/structure/B12608352.png)
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 4-methylbenzenesulfonamide with 1-naphthylamine, followed by acetylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to specific receptors or cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- N-{5-[(4-Methoxyphenyl)sulfamoyl]naphthalen-1-yl}acetamide
- N-{5-[(4-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide
Uniqueness
N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Propiedades
Número CAS |
648899-32-5 |
|---|---|
Fórmula molecular |
C19H18N2O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[5-[(4-methylphenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-13-9-11-15(12-10-13)21-25(23,24)19-8-4-5-16-17(19)6-3-7-18(16)20-14(2)22/h3-12,21H,1-2H3,(H,20,22) |
Clave InChI |
XCEIQHZNVUSWDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)





![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)

![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)


![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)

